Allylthiophenol
Description
Allylthiophenol (C₉H₁₀S) is a sulfur-containing aromatic compound featuring an allyl group (-CH₂CH=CH₂) attached to a thiophenol moiety (a benzene ring with a -SH group). It is synthesized via copper-catalyzed Ullmann coupling reactions or cesium carbonate-mediated nucleophilic substitutions involving aromatic halides and thiophenols . Key applications include its role as a precursor in synthesizing matrix metalloproteinase (MMP) inhibitors, where its allylthio group enables strategic functionalization in multi-step organic reactions .
Properties
Molecular Formula |
C9H10S |
|---|---|
Molecular Weight |
150.24 g/mol |
IUPAC Name |
2-prop-2-enylbenzenethiol |
InChI |
InChI=1S/C9H10S/c1-2-5-8-6-3-4-7-9(8)10/h2-4,6-7,10H,1,5H2 |
InChI Key |
SLAMLFHOUGZLGG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1S |
Origin of Product |
United States |
Comparison with Similar Compounds
Allylthiophenol vs. Allyl Mercaptan
This compound’s aromatic ring enhances stability and enables participation in aromatic substitution reactions, unlike allyl mercaptan, which is primarily used in small-molecule thiol chemistry .
This compound vs. Allyl Phenyl Ether
The thioether linkage in this compound increases nucleophilicity, facilitating reactions under milder conditions compared to oxygen-based ethers .
This compound vs. Allyl Isothiocyanate
| Property | This compound | Allyl Isothiocyanate (C₄H₅NS) |
|---|---|---|
| Functional Group | Thiol (-SH) | Isothiocyanate (-N=C=S) |
| Reactivity | Nucleophilic | Electrophilic |
| Applications | Enzyme inhibitors | Natural pesticides (e.g., mustard oil) |
| Toxicity | Moderate (thiol-related) | High (irritant) |
This compound’s nucleophilic thiol group contrasts with the electrophilic isothiocyanate, directing their respective roles in synthesis and industrial applications .
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